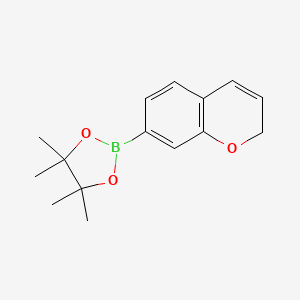
4,4,5,5-Tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-テトラメチル-2-(2,4,5-トリフルオロフェニル)-1,3,2-ジオキサボロランは、有機化学の分野で注目を集めているボロン酸エステル化合物です。この化合物は、ジオキサボロラン環とトリフルオロフェニル基を含む独特の構造を特徴としています。これは、特に複雑な有機分子の合成において、さまざまな化学反応の試薬として一般的に使用されます。
準備方法
合成経路と反応条件
4,4,5,5-テトラメチル-2-(2,4,5-トリフルオロフェニル)-1,3,2-ジオキサボロランの合成は、通常、脱水剤の存在下、2,4,5-トリフルオロフェニルボロン酸とピナコールとの反応によって行われます。反応は通常、酸化やその他の副反応を防ぐために不活性雰囲気下で行われます。反応条件には、多くの場合、以下が含まれます。
溶媒: テトラヒドロフラン (THF) またはジクロロメタン (DCM)
温度: 室温から還流
触媒: 不要
脱水剤: モレキュラーシーブまたは無水硫酸マグネシウム
工業的生産方法
工業的な環境では、この化合物の生産には、一貫した品質と収率を確保するために、連続フロー反応器が使用される場合があります。自動化システムを使用すると、反応条件を正確に制御でき、効率とスケーラビリティが向上します。
化学反応の分析
反応の種類
4,4,5,5-テトラメチル-2-(2,4,5-トリフルオロフェニル)-1,3,2-ジオキサボロランは、以下を含むさまざまな種類の化学反応を起こします。
酸化: ホウ素原子は酸化されてボロン酸またはボレートを形成することができます。
還元: 還元反応は、トリフルオロフェニル基を、フッ素化されていない誘導体に変換することができます。
置換: この化合物は、トリフルオロフェニル基が他のアリール基またはビニル基で置換される鈴木-宮浦クロスカップリング反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素 (H₂O₂) または過ホウ酸ナトリウム (NaBO₃)
還元: 水素化リチウムアルミニウム (LiAlH₄) または水素化ホウ素ナトリウム (NaBH₄)
置換: パラジウム触媒 (Pd(PPh₃)₄) と塩基 (K₂CO₃ または NaOH)
主な生成物
酸化: ボロン酸またはボレート
還元: 部分的にフッ素化されたフェニル誘導体
置換: さまざまなアリールまたはビニル置換生成物
4. 科学研究における用途
4,4,5,5-テトラメチル-2-(2,4,5-トリフルオロフェニル)-1,3,2-ジオキサボロランは、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成のためのクロスカップリング反応の試薬として使用されます。
生物学: イメージングや診断目的の蛍光プローブの開発に使用されます。
医学: 特に医薬品中間体の合成において、創薬開発における潜在的な用途について調査されています。
産業: ポリマーや電子部品などの先進材料の生産に使用されています。
科学的研究の応用
4,4,5,5-Tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
4,4,5,5-テトラメチル-2-(2,4,5-トリフルオロフェニル)-1,3,2-ジオキサボロランの作用機序は、主に、さまざまな基質と安定な錯体を形成する能力に関与しています。ジオキサボロラン環のホウ素原子は求核剤と配位し、さまざまな化学変換を促進することができます。トリフルオロフェニル基は、化合物の反応性と安定性を高め、有機合成における貴重な試薬となっています。
6. 類似の化合物との比較
類似の化合物
- 4,4,5,5-テトラメチル-2-フェニル-1,3,2-ジオキサボロラン
- 4,4,5,5-テトラメチル-2-(2,3,4,5-テトラフルオロフェニル)-1,3,2-ジオキサボロラン
- 4,4,5,5-テトラメチル-2-(2,4-ジフルオロフェニル)-1,3,2-ジオキサボロラン
独自性
類似の化合物と比較して、4,4,5,5-テトラメチル-2-(2,4,5-トリフルオロフェニル)-1,3,2-ジオキサボロランは、フェニル環に3つのフッ素原子があることが特徴です。このトリフルオロフェニル基は、独自の電子特性を付与し、化合物の反応性を高め、特定の合成用途において特に有用なものとなっています。
類似化合物との比較
Similar Compounds
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(2,4-difluorophenyl)-1,3,2-dioxaborolane
Uniqueness
Compared to similar compounds, 4,4,5,5-Tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane is unique due to the presence of three fluorine atoms on the phenyl ring. This trifluorophenyl group imparts distinct electronic properties, enhancing the compound’s reactivity and making it particularly useful in specific synthetic applications.
特性
分子式 |
C12H14BF3O2 |
|---|---|
分子量 |
258.05 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H14BF3O2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,1-4H3 |
InChIキー |
SHTZNQIDIDKSNW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)
![4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-](/img/structure/B11858822.png)

![4-Phenethyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11858829.png)
![Ethyl 3-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11858837.png)
![2-(Bromomethyl)-1-[(3-methoxyphenyl)methyl]aziridine](/img/structure/B11858843.png)



![7,8-Dichloro-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B11858879.png)




